molecular formula C19H16O3 B8176993 4-(Benzyloxy)-8-methyl-2-naphthoic Acid

4-(Benzyloxy)-8-methyl-2-naphthoic Acid

Cat. No.: B8176993
M. Wt: 292.3 g/mol
InChI Key: JCRPWONFCIOOTF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-8-methyl-2-naphthoic Acid is an organic compound belonging to the class of naphthoic acids It is characterized by a benzyloxy group attached to the fourth position and a methyl group at the eighth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-8-methyl-2-naphthoic Acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives followed by benzyloxy substitution. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-8-methyl-2-naphthoic Acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions include benzylic alcohols, aldehydes, and substituted naphthoic acids.

Scientific Research Applications

4-(Benzyloxy)-8-methyl-2-naphthoic Acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-8-methyl-2-naphthoic Acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The methyl group at the eighth position may affect the compound’s steric properties, impacting its overall biological activity.

Comparison with Similar Compounds

  • 4-(Methoxy)-8-methyl-2-naphthoic Acid
  • 4-(Ethoxy)-8-methyl-2-naphthoic Acid
  • 4-(Phenoxy)-8-methyl-2-naphthoic Acid

Comparison: 4-(Benzyloxy)-8-methyl-2-naphthoic Acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. The benzyloxy group enhances the compound’s lipophilicity and potential for interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methyl-4-phenylmethoxynaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13-6-5-9-16-17(13)10-15(19(20)21)11-18(16)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRPWONFCIOOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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